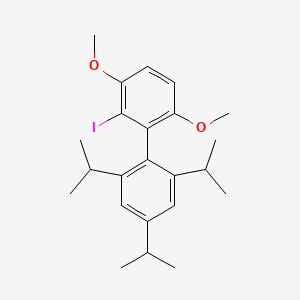

2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

Description

Properties

IUPAC Name |

2-iodo-1,4-dimethoxy-3-[2,4,6-tri(propan-2-yl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31IO2/c1-13(2)16-11-17(14(3)4)21(18(12-16)15(5)6)22-19(25-7)9-10-20(26-8)23(22)24/h9-15H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUYGKSUFMSHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2I)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728145 | |

| Record name | 2-Iodo-3,6-dimethoxy-2',4',6'-tri(propan-2-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070663-76-1 | |

| Record name | 2-Iodo-3,6-dimethoxy-2',4',6'-tri(propan-2-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-IODO-2',4',6'-TRIISOPROPYL-3,6-DIMETHOXYBIPHENYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Iodination | I2 + oxidant, DCM, 0–25 °C | Direct, selective iodination | Sensitive to over-iodination |

| Halogen Exchange (Finkelstein) | NaI/CuI, DMF, 80–100 °C, 24–48 h | Milder, regioselective | Longer reaction time, inert atmosphere needed |

| Grignard + Cu Catalysis | Aryl MgBr + Cu catalyst + iodine source | Safer, scalable, high yield | Requires Grignard preparation |

Chemical Reactions Analysis

2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other groups under appropriate conditions.

Oxidation and Reduction Reactions:

Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl is used in various scientific research applications :

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Catalysis: The compound is used in catalytic processes, particularly in cross-coupling reactions.

Material Science: It is investigated for its potential use in the development of new materials, including organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl involves its participation in various chemical reactions. The iodine atom in the compound is a key reactive site, allowing for substitution and coupling reactions. The compound’s structure, with its bulky isopropyl groups and methoxy groups, influences its reactivity and the types of reactions it can undergo .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphine Ligands Derived from the Biphenyl Scaffold

t-BuBrettPhos (CAS 1160861-53-9)

- Structure: Replaces the iodine atom in the target compound with a di-tert-butylphosphino group .

- Molecular Weight : 484.705 g/mol .

- Key Differences :

- Synthetic Link : The iodo compound is a precursor; phosphine groups are introduced via substitution reactions .

AdBrettPhos (CAS 1160861-59-5)

- Structure: Contains a di-adamantylphosphino group instead of iodine .

- Applications: Used in challenging coupling reactions requiring high steric control .

Rockphos (CAS 1262046-34-3)

- Structure: Features a methyl group at position 6 instead of methoxy, with a di-tert-butylphosphino group .

- Key Differences :

Halogenated Biphenyl Derivatives

2-Bromo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl (CAS 21402393-56-9)

Methoxy-Modified Analogs

Me3(OMe)tBuXPhos (CAS 1359986-21-2)

- Structure: Retains methoxy groups but introduces methyl substituents at positions 3,5,6 and tert-butylphosphino .

- Thermal Stability: Enhanced stability due to methyl substitution .

Structural and Functional Analysis

Table 1: Comparative Properties

Biological Activity

2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl (CAS No. 1070663-76-1) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, anticancer activities, and its effects on membrane fluidity.

- Molecular Formula : C23H31IO2

- Molecular Weight : 466.4 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 460.1 °C

- Purity : ≥95% .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. The following sections summarize key findings from recent research.

Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives related to this compound. The Minimum Inhibitory Concentration (MIC) against Candida albicans was found to vary between 37 to 124 μg/mL for similar compounds . Although specific data for this compound is limited, its structural analogs suggest potential antifungal activity.

Antioxidant Activity

The antioxidant capacity of related propenylbenzene derivatives was assessed using the DPPH radical scavenging method. Compounds with a double bond in their structure exhibited effective antiradical activity with EC50 values ranging from 19 to 31 μg/mL . While direct studies on the antioxidant activity of the biphenyl compound are scarce, its methoxy groups may contribute to similar effects.

Anticancer Activity

The antiproliferative effects of compounds related to this compound have been investigated against various cancer cell lines such as HepG2 (liver), Caco-2 (colon), and MG63 (bone). Results indicated that these compounds can inhibit cell proliferation depending on their concentration . The exact mechanisms remain to be elucidated but may involve modulation of cell signaling pathways.

Membrane Fluidity Effects

Research indicates that some derivatives affect the fluidity of red blood cell membranes. This property is crucial as it can influence cell signaling and interactions . The specific impact of this compound on membrane dynamics needs further exploration.

Case Studies and Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | MIC against Candida albicans: 37–124 μg/mL for related compounds |

| Study B | Antioxidant | EC50 values for antiradical activity: 19–31 μg/mL for propenylbenzene derivatives |

| Study C | Anticancer | Inhibition of HepG2, Caco-2, and MG63 cell proliferation dependent on concentration |

| Study D | Membrane Fluidity | Altered RBC membrane fluidity observed with certain derivatives |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl with high purity?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling using a palladium catalyst and a pre-functionalized biphenyl precursor. Key steps include iodination at the ortho position and selective protection of hydroxyl groups with methyl and isopropyl substituents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by / NMR and high-resolution mass spectrometry (HRMS) are critical for ensuring purity (>98%) .

Q. How should researchers characterize the steric and electronic properties of this compound?

- Methodological Answer : Use NMR to assess electronic environments of methoxy and isopropyl groups. X-ray crystallography (if single crystals are obtainable) provides precise steric measurements, such as Tolman cone angles. Comparative analysis with structurally similar ligands (e.g., XPhos or JackiPhos) can infer electronic effects .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent degradation from moisture or light. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) ensure integrity over time .

Advanced Research Questions

Q. How do the triisopropyl and methoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The triisopropyl groups impose significant steric hindrance, slowing oxidative addition in palladium-catalyzed reactions but improving selectivity for bulky substrates. Methoxy groups donate electron density, enhancing the iodide's electrophilicity. Comparative kinetic studies using substrates with varying substituents (e.g., bromo vs. iodo analogs) can quantify these effects .

Q. What experimental designs are suitable for evaluating catalytic efficiency in Buchwald-Hartwig amination?

- Methodological Answer : Employ a split-plot design to test variables: (1) catalyst loading (0.5–5 mol%), (2) solvent polarity (toluene vs. dioxane), and (3) base (CsCO vs. KPO). Monitor reaction progress via GC-MS or NMR (if fluorinated substrates are used). Use Arrhenius plots to assess temperature dependence .

Q. How can researchers resolve contradictions in reported catalytic activity between analogous ligands?

- Methodological Answer : Conduct head-to-head comparisons under standardized conditions (e.g., same substrate, solvent, and temperature). Use computational tools (DFT calculations) to map steric and electronic parameters (e.g., %V). Validate findings with kinetic isotope effect (KIE) studies to probe mechanistic differences .

Q. What strategies mitigate decomposition during high-temperature reactions?

- Methodological Answer : Pre-dry solvents (e.g., reflux over molecular sieves) and use stabilizing additives like 2,6-di-tert-butylphenol. Monitor thermal stability via thermogravimetric analysis (TGA) and optimize reaction time to balance yield and decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.